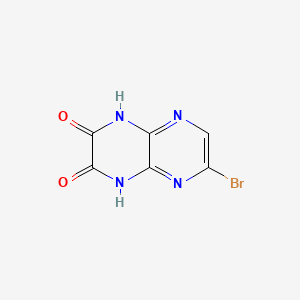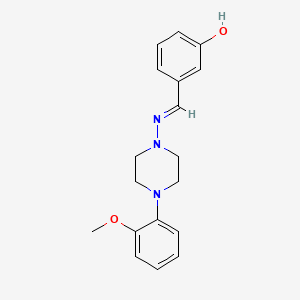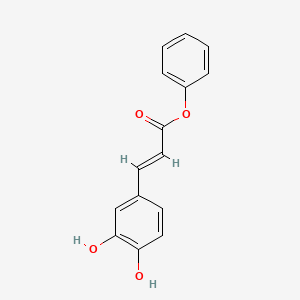
Phlorisobutyrophenone
Vue d'ensemble
Description
La phloroisobutyrophénone est un composé chimique connu pour son rôle d'intermédiaire dans la biosynthèse de divers composés bioactifs.
Mécanisme D'action
Target of Action
Phlorisobutyrophenone primarily targets Type III polyketide synthases (PKSs) . These enzymes contribute to the synthesis of many economically important natural products . More specifically, this compound is synthesized by the enzyme phloroisovalerophenone synthase , which also acts on isobutyryl-CoA as a substrate .
Mode of Action
This compound is synthesized by the action of phloroisovalerophenone synthase . This enzyme catalyzes the transfer of a dimethylallyl moiety to phloroglucinol derivatives, leading to the formation of this compound .
Biochemical Pathways
The biosynthesis of this compound involves a pathway of isovaleryl-CoA via hydroxy-3-methylglutaryl CoA (HMG-CoA) , followed by dehydration, decarboxylation, and reduction in E. coli . The type III PKSs valerophenone synthase or chalcone synthase from plants are then introduced to produce this compound .
Pharmacokinetics
coli from glucose , suggesting that its bioavailability may be influenced by factors such as glucose availability and the metabolic state of the organism.
Result of Action
The products of the action of phloroisovalerophenone synthase, including this compound, are intermediates in the biosynthesis of the bitter acids in hops (Humulus lupulus) and glucosides in strawberry (Fragaria X ananassa) . These compounds play important roles in human nutrition and health, and have recently expanded their roles as platform chemicals .
Action Environment
The action of this compound synthase and the resulting production of this compound can be influenced by environmental factors such as the availability of substrates (e.g., glucose) and the metabolic state of the organism (e.g., E. coli)
Analyse Biochimique
Biochemical Properties
Phlorisobutyrophenone plays a significant role in biochemical reactions, particularly in the prenylation process. Prenylation is a post-translational modification where prenyl groups are added to proteins or other molecules, influencing their function and localization. This compound interacts with enzymes such as prenyltransferases, which catalyze the transfer of prenyl groups to aromatic compounds. For instance, the enzyme HlPT-1 catalyzes the transfer of a dimethylallyl moiety to this compound, leading to the formation of humulone and lupulone derivatives . These interactions are crucial for the biosynthesis of various secondary metabolites that have pharmacological and industrial applications.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, such as Escherichia coli, this compound is involved in the biosynthesis of key intermediates like humulone, which contributes to the characteristic bitter taste of beer . This compound influences cell function by modulating the activity of enzymes involved in its biosynthetic pathway, thereby affecting the overall metabolic flux and production of secondary metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for prenyltransferases, which facilitate the addition of prenyl groups to its aromatic ring. This modification enhances the compound’s lipophilicity and binding affinity to target proteins, thereby influencing its biological activity . Additionally, this compound can modulate enzyme activity, either by inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but its activity can be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing the production of secondary metabolites. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of prenylated compounds. It interacts with enzymes such as valerophenone synthase and chalcone synthase, which catalyze the formation of its acylphloroglucinol core . These interactions influence the overall metabolic flux and levels of metabolites, contributing to the production of biologically active compounds like humulone and lupulone.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular compartments . The distribution of this compound is also affected by its lipophilicity, which allows it to integrate into lipid membranes and interact with membrane-bound proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often localized in chloroplasts and other organelles involved in secondary metabolite biosynthesis . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell. The subcellular distribution of this compound influences its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La phloroisobutyrophénone peut être synthétisée par condensation de Claisen de l'isobutyryl-CoA avec la phloroglucine. Cette réaction est catalysée par des enzymes telles que la valérophénone synthase ou la chalcone synthase . Les conditions de réaction impliquent généralement l'utilisation d'un solvant approprié et une température contrôlée pour assurer la formation correcte du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la phloroisobutyrophénone peut être produite par des procédés de fermentation microbienne. Par exemple, Escherichia coli peut être génétiquement modifiée pour exprimer les enzymes nécessaires à la biosynthèse de la phloroisobutyrophénone à partir du glucose . Cette méthode offre une approche durable et évolutive pour produire le composé.
Analyse Des Réactions Chimiques
Types de réactions
La phloroisobutyrophénone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent la convertir en dérivés alcooliques.
Substitution : Elle peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés alcooliques et les composés de la phloroglucine substitués. Ces produits ont des applications diverses dans différents domaines, notamment la pharmacologie et la science des matériaux .
Applications De Recherche Scientifique
Chimie : Elle sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Elle est utilisée dans l'étude des réactions enzymatiques et des voies métaboliques.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la phloroisobutyrophénone implique son interaction avec des enzymes et des cibles moléculaires spécifiques. Elle agit comme un substrat pour des enzymes telles que la valérophénone synthase, qui catalysent sa conversion en composés bioactifs. Les voies impliquées comprennent la voie de biosynthèse des polycétides, qui est cruciale pour la production de divers produits naturels .
Comparaison Avec Des Composés Similaires
La phloroisobutyrophénone est similaire aux autres dérivés de l'acylphloroglucine, tels que la phlorisovalérophénone et la phloroglucine. Elle se distingue par sa structure spécifique et les types de réactions qu'elle subit. Contrairement à la phlorisovalérophénone, qui utilise l'isovaléryl-CoA, la phloroisobutyrophénone utilise l'isobutyryl-CoA comme substrat. Cette différence de spécificité du substrat met en évidence son caractère unique et son potentiel pour des applications diverses.
Liste des composés similaires
- Phlorisovalérophénone
- Phloroglucine
- Hyperforine (un dérivé de la phloroglucine)
Propriétés
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416108 | |
| Record name | Phlorisobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35458-21-0 | |
| Record name | Phlorisobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phlorisobutyrophenone and where is it found?
A1: this compound is an acylphloroglucinol, a class of natural products known for their diverse biological activities. It serves as a key intermediate in the biosynthesis of more complex acylphloroglucinols, including those found in the genus Hypericum. [, , , ] Hypericum species, particularly Hypericum perforatum (St. John's Wort), are well-known for their medicinal properties. []
Q2: How is this compound biosynthesized?
A2: this compound is synthesized from isobutyryl-CoA and three molecules of malonyl-CoA through the action of enzymes known as phlorisovalerophenone synthases (VPS) or chalcone synthases (CHS) exhibiting valerophenone synthase activity. These enzymes belong to the family of plant polyketide synthases. [, , ] Studies have shown that certain CHS enzymes in strawberry (Fragaria x ananassa) possess dual functionality, acting as both CHS and phlorisovalerophenone synthases, contributing to the production of this compound. []
Q3: Can you describe the enzymatic synthesis of this compound in more detail?
A3: this compound synthase (VPS), a specific type of polyketide synthase, has been isolated and characterized from hop (Humulus lupulus L.) cones. [] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form this compound, a key precursor for the bitter acids found in hops. []
Q4: What are the potential applications of this compound?
A4: While this compound itself might not possess potent biological activity, it serves as a crucial precursor for synthesizing various bioactive compounds. For instance, in Hypericum sampsonii, this compound is prenylated by specific prenyltransferases to yield more complex and biologically active polycyclic polyprenylated acylphloroglucinols (PPAPs). [] These PPAPs have shown promising cytotoxic and anti-inflammatory activities. []
Q5: Are there any analytical techniques available to identify and quantify this compound in plant extracts?
A5: Yes, this compound can be identified and quantified using techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV). [] These techniques are valuable tools for studying the presence and variation of this compound and other related acylphloroglucinols in different plant species and tissues. []
Q6: What are the future directions for research on this compound?
A6: Future research on this compound could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)





